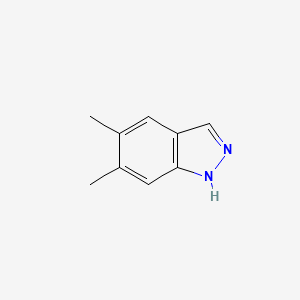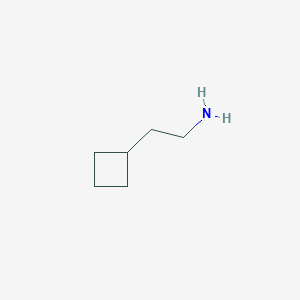
5,6-ジメチル-1H-インダゾール
概要
説明
5,6-Dimethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The presence of two methyl groups at the 5th and 6th positions of the indazole ring distinguishes 5,6-dimethyl-1H-indazole from other indazole derivatives
科学的研究の応用
5,6-Dimethyl-1H-indazole has diverse applications in scientific research:
作用機序
Target of Action
Indazole-containing compounds are known to have a wide variety of medicinal applications, suggesting that they interact with multiple targets .
Mode of Action
Indazole derivatives are known to interact with their targets in various ways, influencing a range of biological processes . For instance, some indazole derivatives have been employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
Biochemical Pathways
Indazole and its derivatives are known to influence a variety of biological properties, such as anti-inflammatory, antibacterial, anti-hiv, antiarrhythmics, antifungal, and antitumor activities .
Result of Action
Indazole derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, antibacterial, anti-hiv, antiarrhythmics, antifungal, and antitumor effects .
生化学分析
Biochemical Properties
5,6-Dimethyl-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth, proliferation, and survival . 5,6-Dimethyl-1H-indazole acts as a selective inhibitor of PI3K, thereby modulating the signaling pathways that regulate these cellular processes. Additionally, this compound has been shown to bind to certain protein kinases, altering their phosphorylation states and affecting downstream signaling cascades .
Cellular Effects
The effects of 5,6-Dimethyl-1H-indazole on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis (programmed cell death) by disrupting the PI3K/Akt signaling pathway . This disruption leads to a decrease in cell proliferation and an increase in cell death, making it a potential candidate for anticancer therapy. Furthermore, 5,6-Dimethyl-1H-indazole influences gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function .
Molecular Mechanism
At the molecular level, 5,6-Dimethyl-1H-indazole exerts its effects through several mechanisms. It binds to the active site of PI3K, inhibiting its enzymatic activity and preventing the phosphorylation of downstream targets . This inhibition leads to a cascade of events that ultimately result in altered cell signaling and function. Additionally, 5,6-Dimethyl-1H-indazole can interact with other biomolecules, such as DNA and RNA, influencing gene expression and protein synthesis . These interactions highlight the compound’s multifaceted role in cellular regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6-Dimethyl-1H-indazole have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to 5,6-Dimethyl-1H-indazole can lead to sustained inhibition of PI3K activity and prolonged effects on cellular function . The compound’s efficacy may decrease over extended periods due to potential adaptive responses by the cells.
Dosage Effects in Animal Models
The effects of 5,6-Dimethyl-1H-indazole vary with different dosages in animal models. At low doses, the compound effectively inhibits PI3K activity without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of 5,6-Dimethyl-1H-indazole while minimizing potential side effects.
Metabolic Pathways
5,6-Dimethyl-1H-indazole is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels within the cell . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 5,6-Dimethyl-1H-indazole is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s uptake into cells and its subsequent localization to various cellular compartments. The distribution of 5,6-Dimethyl-1H-indazole is influenced by its lipophilicity and affinity for binding proteins, which determine its accumulation in different tissues . This distribution pattern is important for understanding the compound’s therapeutic potential and toxicity profile.
Subcellular Localization
The subcellular localization of 5,6-Dimethyl-1H-indazole plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . It can also be transported to the nucleus, where it influences gene expression and DNA repair processes . The localization of 5,6-Dimethyl-1H-indazole is regulated by targeting signals and post-translational modifications, which direct it to specific cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethyl-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazine derivatives. One common method is the reaction of 2,3-dimethylbenzaldehyde with hydrazine hydrate under acidic conditions, leading to the formation of the indazole ring . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed C-H amination, to construct the indazole core .
Industrial Production Methods: Industrial production of 5,6-dimethyl-1H-indazole may utilize scalable synthetic routes that ensure high yields and purity. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to facilitate the cyclization process. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions: 5,6-Dimethyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the indazole ring to dihydroindazole derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce functional groups at specific positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogenating agents.
Major Products:
Oxidation: N-oxides.
Reduction: Dihydroindazole derivatives.
Substitution: Nitro, halogenated, and other substituted derivatives.
類似化合物との比較
1H-Indazole: The parent compound without methyl substitutions.
2H-Indazole: A tautomeric form with different electronic properties.
3-Methyl-1H-indazole: A derivative with a methyl group at the 3rd position.
Uniqueness: 5,6-Dimethyl-1H-indazole is unique due to the presence of two methyl groups at the 5th and 6th positions, which can influence its chemical reactivity and biological activity. These substitutions can enhance the compound’s stability and modify its interaction with biological targets, making it a valuable scaffold in drug discovery .
特性
IUPAC Name |
5,6-dimethyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-3-8-5-10-11-9(8)4-7(6)2/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTXIIOJRNKQID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618321 | |
| Record name | 5,6-Dimethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700-99-2 | |
| Record name | 5,6-Dimethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[1-(2-Phenoxyethyl)piperidin-3-yl]methanol](/img/structure/B1370232.png)

![1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1370236.png)


